R(+)-ALA Sodium (NaRLA) vs. Free Acid RLA: 25.86-Fold Higher Cmax and 7.4-Fold Higher AUC in Humans
In a direct head-to-head comparison within a single human subject, administration of NaRLA resulted in a maximum plasma concentration (Cmax) of 14.1 mcg/mL, compared to just 0.7 mcg/mL for the free acid RLA [1]. The area under the curve (AUC), a measure of total drug exposure, was 5.18 mcg·h/mL for NaRLA versus 0.7 mcg·h/mL for RLA [1]. A separate 12-subject study confirmed that NaRLA displays significantly higher Cmax and AUC values and a decreased time to maximum concentration (Tmax) and terminal half-life (T1/2) than RLA or rac-LA [2].
| Evidence Dimension | Human Pharmacokinetics (Plasma Concentration) |
|---|---|
| Target Compound Data | Cmax: 14.1 mcg/mL; AUC: 5.18 mcg·h/mL (NaRLA, 600 mg dose) |
| Comparator Or Baseline | Cmax: 0.7 mcg/mL; AUC: 0.7 mcg·h/mL (Free Acid RLA, 600 mg dose) |
| Quantified Difference | Cmax increased 20.1-fold (14.1 vs 0.7 mcg/mL); AUC increased 7.4-fold (5.18 vs 0.7 mcg·h/mL) |
| Conditions | Healthy human subject, 600 mg oral dose; plasma analysis via HPLC with electrochemical/coulometric detection. |
Why This Matters
For procurement, this dramatic difference in human exposure demonstrates that free acid RLA is an unsuitable substitute for achieving therapeutic plasma levels in research or formulation development.
- [1] Carlson, D. A., Smith, A. R., Fischer, S. J., Young, K. L., & Packer, L. (2007). The plasma pharmacokinetics of R-(+)-lipoic acid administered as sodium R-(+)-lipoate to healthy human subjects. Alternative Medicine Review, 12(4), 343-351. View Source
- [2] Breithaupt-Grögler, K., Niebch, G., Schneider, E., Erb, K., Hermann, R., Blume, H., Schug, B. S., & Belz, G. G. (1999). Dose-proportionality of oral thioctic acid--coincidence of assessments via pooled plasma and individual data. European Journal of Pharmaceutical Sciences, 8(1), 57-65. View Source
